molecular formula C14H16N2O B144023 6-Benzyl-3-isopropyl-2(1H)-pyrazinone CAS No. 170713-71-0

6-Benzyl-3-isopropyl-2(1H)-pyrazinone

Cat. No. B144023
M. Wt: 228.29 g/mol
InChI Key: CZUORGWXUVRUMV-UHFFFAOYSA-N
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Description

The compound “(3R,6S)-6-Benzyl-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine” appears to be related1. However, the exact details of “6-Benzyl-3-isopropyl-2(1H)-pyrazinone” are not available.



Synthesis Analysis

Unfortunately, I couldn’t find any information on the synthesis of “6-Benzyl-3-isopropyl-2(1H)-pyrazinone”.



Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of “6-Benzyl-3-isopropyl-2(1H)-pyrazinone”.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “6-Benzyl-3-isopropyl-2(1H)-pyrazinone”.



Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of “6-Benzyl-3-isopropyl-2(1H)-pyrazinone”.


Scientific Research Applications

Allosteric Modulation of GABAA Receptors

6-Benzyl-3-isopropyl-2(1H)-pyrazinone has been identified as part of a new class of allosteric modulators for gamma-aminobutyric acid (GABA)A receptors. Research on substituted pyrazinones, such as U-92813 and U-94863, which are structurally related to 6-Benzyl-3-isopropyl-2(1H)-pyrazinone, showed their ability to potentiate GABA-mediated Cl- currents in various GABAA receptor subtypes. These compounds uniquely interact with GABAA receptors, differentiating them from other modulators like benzodiazepines and barbiturates, and are suggested to have their binding sites located between the alpha and beta subunits (Im et al., 1993).

Synthesis of Quinoxalinone and Pyridopyrazinone Derivatives

Pyrazinone derivatives, including structures similar to 6-Benzyl-3-isopropyl-2(1H)-pyrazinone, have been studied for their synthesis through the Hinsberg reaction. This research focuses on the kinetic studies of anelation of quinoxalinone and pyrido[2,3-b]pyrazinone derivatives, exploring the reaction conditions and yields of various isomers and derivatives (Bekerman et al., 1992).

Structural Analysis of Pyrazinone Compounds

A study on 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 6-Benzyl-3-isopropyl-2(1H)-pyrazinone, revealed insights into the non-planar nature of the pyrazinone ring and the intermolecular interactions it forms. This research contributes to understanding the structural characteristics of pyrazinone derivatives, which can influence their biological activity and synthesis strategies (Nasir et al., 2011).

Bioactive Alkylated Pyrazinone Derivatives from Marine Microbes

Marine-derived actinomycete Streptomyces sp. was found to produce bioactive 2(1H)-pyrazinone derivatives, including compounds structurally similar to 6-Benzyl-3-isopropyl-2(1H)-pyrazinone. These derivatives displayed cytotoxic activities against various cancer cell lines, highlighting the potential of pyrazinone derivatives in medicinal chemistry and drug discovery (Shaala et al., 2016).

Application in Asymmetric Synthesis of Amino Acids

Research on the asymmetric synthesis of α-methyl α-amino acids using a chiral alanine template based on a pyrazinone structure similar to 6-Benzyl-3-isopropyl-2(1H)-pyrazinone demonstrated high diastereoselectivity and efficiency. This method showcases the utility of pyrazinone derivatives in the synthesis of biologically significant amino acids (Abellan et al., 1998).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards of “6-Benzyl-3-isopropyl-2(1H)-pyrazinone”.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of “6-Benzyl-3-isopropyl-2(1H)-pyrazinone”.


properties

IUPAC Name

6-benzyl-3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUORGWXUVRUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-3-isopropyl-2(1H)-pyrazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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